molecular formula C8H15NO B12829309 (R)-1-(oxiran-2-ylmethyl)piperidine

(R)-1-(oxiran-2-ylmethyl)piperidine

Cat. No.: B12829309
M. Wt: 141.21 g/mol
InChI Key: JWYRPOYJRRHHIL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(oxiran-2-ylmethyl)piperidine is a chiral compound that features both an epoxide and a piperidine ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(oxiran-2-ylmethyl)piperidine typically involves the reaction of an epoxide with piperidine. One common method is the ring-opening reaction of an epoxide with piperidine under acidic or basic conditions. This reaction can be mediated by acetic acid, providing high yields and excellent regioselectivity .

Industrial Production Methods

In industrial settings, the production of ®-1-(oxiran-2-ylmethyl)piperidine may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-1-(oxiran-2-ylmethyl)piperidine undergoes various types of chemical reactions, including:

    Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.

    Substitution Reactions: The compound can participate in substitution reactions where the epoxide ring is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-1-(oxiran-2-ylmethyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(oxiran-2-ylmethyl)piperidine involves the reactivity of the epoxide ring. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(oxiran-2-ylmethyl)piperidine is unique due to the presence of both an epoxide and a piperidine ring, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo regioselective ring-opening reactions and participate in various substitution reactions makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-[[(2R)-oxiran-2-yl]methyl]piperidine

InChI

InChI=1S/C8H15NO/c1-2-4-9(5-3-1)6-8-7-10-8/h8H,1-7H2/t8-/m1/s1

InChI Key

JWYRPOYJRRHHIL-MRVPVSSYSA-N

Isomeric SMILES

C1CCN(CC1)C[C@@H]2CO2

Canonical SMILES

C1CCN(CC1)CC2CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.